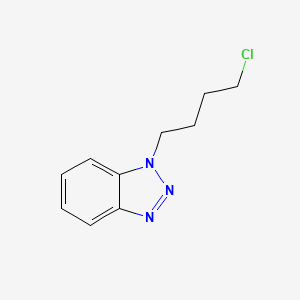

1-(4-chlorobutyl)-1H-benzotriazole

Description

1-(4-Chlorobutyl)-1H-benzotriazole is a benzotriazole derivative characterized by a chlorobutyl chain (-CH₂CH₂CH₂CH₂Cl) attached to the nitrogen atom of the benzotriazole core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, it serves as an alkylating agent in the synthesis of haloperidol analogs, where reductive deoxygenation of 4-chloro-1-(4-fluorophenyl)butan-1-one via Clemmensen’s reaction yields the target compound . Its molecular structure combines the aromatic benzotriazole moiety with a flexible chlorinated alkyl chain, influencing both its reactivity and physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula |

C10H12ClN3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

1-(4-chlorobutyl)benzotriazole |

InChI |

InChI=1S/C10H12ClN3/c11-7-3-4-8-14-10-6-2-1-5-9(10)12-13-14/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

HXMQHYGCIZNUNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCCCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1-(4-Chlorobutyl)-1H-benzotriazole has been investigated for its potential pharmacological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that benzotriazole derivatives possess significant antibacterial and antifungal properties. For instance, studies have shown that compounds with a benzotriazole structure can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of the chlorobutyl group may enhance these properties by improving solubility and bioavailability.

- Antiparasitic Properties : Compounds related to this compound have demonstrated activity against protozoan parasites. For example, derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease . This suggests potential therapeutic applications in treating parasitic infections.

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzotriazole derivatives. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, indicating that this compound could also exhibit such effects .

Material Science Applications

- Corrosion Inhibition : Benzotriazoles are widely used as corrosion inhibitors in various industrial applications. The presence of the chlorobutyl group in this compound may enhance its effectiveness as a corrosion inhibitor for metals exposed to harsh environments . Studies have shown that benzotriazoles can form stable complexes with metal surfaces, providing a protective layer against corrosion.

- Photographic Chemicals : Historically, benzotriazoles have been utilized in photographic processing as restrainers to control the development of silver halides. The unique properties of this compound may offer advantages in this application, potentially improving the quality and stability of photographic materials .

Case Study 1: Antimicrobial Activity

A study conducted by Al-Omran et al. synthesized various benzotriazole derivatives, including those with alkyl substitutions similar to this compound. These compounds were screened for antimicrobial activity against several bacterial strains. Results indicated that certain derivatives exhibited potent bactericidal effects, suggesting that modifications to the benzotriazole structure can significantly influence biological activity .

Case Study 2: Corrosion Inhibition

Research on the use of benzotriazoles as corrosion inhibitors demonstrated that compounds like this compound could effectively reduce metal corrosion rates in saline environments. The study highlighted the importance of molecular structure in enhancing protective properties and suggested further exploration into chlorinated derivatives for improved performance .

Comparison with Similar Compounds

1-Chloro-1H-benzotriazole (CAS: N/A)

- Structure : A chlorine atom directly substitutes the N1 position of benzotriazole.

- Synthesis : Prepared by treating benzotriazole with sodium hypochlorite in acetic acid .

- Applications : Acts as a chlorination reagent and intermediate in disulfide synthesis. Unlike this compound, its compact structure limits alkylation utility but enhances electrophilic reactivity .

- Key Difference : The absence of a flexible alkyl chain reduces lipophilicity, making it less suitable for membrane-penetrating pharmaceutical intermediates.

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole (CAS: 67085-12-5)

- Structure : Features a dichlorophenylbutyl chain attached to an imidazole ring.

- Applications : Used in research as a bioactive molecule, highlighting the role of halogenated alkyl chains in enhancing binding affinity to biological targets .

- Comparison: The imidazole core (vs.

Benzotriazoles with Aromatic/Acyl Substituents

1-(4-Methylbenzoyl)-1H-benzotriazole (CAS: 59046-28-5)

- Structure : A 4-methylbenzoyl group (-COC₆H₄CH₃) replaces the chlorobutyl chain.

- Applications : Functions as a photostabilizer and acyl transfer reagent. The electron-withdrawing acyl group reduces nucleophilicity compared to this compound, limiting alkylation utility but enhancing stability under oxidative conditions .

1-(Phenoxymethyl)-1H-benzotriazole (CAS: 111198-02-8)

- Structure: A phenoxymethyl group (-CH₂OC₆H₅) is attached to the benzotriazole core.

- Properties : The ether linkage increases solubility in polar solvents, contrasting with the hydrophobic chlorobutyl chain in the target compound .

Heterocyclic Analogues with Chlorobutyl Chains

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)

- Structure : Tetrazole core with a chlorobutyl chain and cyclohexyl substituent.

- Applications : Intermediate in synthesizing OPC-13013 (a cilostazol metabolite). The tetrazole ring’s high nitrogen content enhances metabolic stability compared to benzotriazoles .

- Synthesis : Typically prepared via nucleophilic substitution, similar to methods for this compound .

Environmental and Toxicological Profiles

- 1H-Benzotriazole (CAS: 95-14-7): Environmental Risk: High water solubility (log POW <3) and low biodegradability raise concerns for aquatic toxicity, with sediment PNEC values exceeding detection limits .

Data Table: Comparative Overview of Key Compounds

Research Findings and Trends

- Synthetic Flexibility : The chlorobutyl chain in this compound enables diverse functionalization, making it superior to rigid analogues (e.g., 1-chloro-1H-benzotriazole) in drug discovery .

- Environmental Impact : Substituted benzotriazoles with alkyl chains (e.g., chlorobutyl) may pose higher bioaccumulation risks than unsubstituted variants, necessitating improved disposal protocols .

Preparation Methods

N-Alkylation of 1H-Benzotriazole with 4-Chlorobutyl Halides

The most widely documented method involves the N-alkylation of 1H-benzotriazole using 1-bromo-4-chlorobutane or 1-chloro-4-chlorobutane in the presence of a base. As detailed in patent WO2024060912A1, this reaction proceeds in an aqueous sodium hydroxide solution, yielding a mixture of This compound (70%) and its 2H-isomer (30%). The mechanism involves nucleophilic substitution at the nitrogen atom of benzotriazole, with the base deprotonating the NH group to enhance reactivity.

A study by IJARIIE corroborates this approach, noting that NaOH or sodium ethoxide (NaOEt) promotes selective alkylation at the 1-position of benzotriazole, albeit with minor formation of 2-substituted byproducts. The reaction is typically conducted at ambient temperature (20–25°C) for 12–24 hours, with extended reaction times favoring higher conversion rates but increasing byproduct formation.

Table 1: Optimization of N-Alkylation Parameters

Purification and Isomer Separation

Due to the formation of 1H- and 2H-isomers , chromatographic separation is essential. Silica gel column chromatography with ethyl acetate/hexane (1:4) achieves >95% purity for the 1H-isomer. The patent WO2024060912A1 highlights that the 1H-isomer elutes earlier than the 2H-isomer due to differences in polarity, a phenomenon attributed to the spatial orientation of the chlorobutyl chain.

Alternative purification methods include recrystallization from ethanol/water mixtures, though this yields lower recovery (50–60%) compared to chromatography.

Condensation with Benzisoxazole-Piperazine Derivatives

A less common route involves condensing 1-(4-chlorobutyl)-2H-benzotriazole with benzisoxazole-piperazine derivatives under acidic conditions. This method, described in WO2024060912A1, proceeds via a nucleophilic aromatic substitution mechanism, though it requires pre-synthesized intermediates and offers no significant yield advantage over direct alkylation.

Azide-Alkyne Cycloaddition

A high-yield (95%) approach reported in competitive alkylation studies employs 1-azido-4-chlorobutane and benzotriazole under copper-catalyzed conditions. This "click chemistry" strategy avoids isomer formation but necessitates specialized reagents and inert atmospheres, limiting scalability.

Mechanistic Insights and Kinetic Analysis

Regioselectivity in N-Alkylation

The preference for 1H-isomer formation arises from steric and electronic factors. Quantum mechanical calculations suggest that alkylation at the 1-position minimizes steric hindrance between the chlorobutyl chain and the triazole ring. Additionally, the 1-nitrogen exhibits higher nucleophilicity due to resonance stabilization from the adjacent aromatic system.

Byproduct Formation and Mitigation

Key byproducts include:

-

2-(4-Chlorobutyl)-1H-benzotriazole : Formed via competing alkylation at the 2-position (up to 30%).

-

1,3-Di(4-chlorobutyl)-1H-benzotriazolium salts : Result from over-alkylation, particularly with excess alkylating agent.

Byproducts are suppressed by:

Analytical Characterization

Spectroscopic Identification

-

1H NMR (CDCl3): δ 1.60–1.85 (m, 4H, CH2CH2Cl), 3.55 (t, J = 6.3 Hz, 2H, NCH2), 4.30 (t, J = 6.8 Hz, 2H, CH2Cl), 7.25–7.90 (m, 4H, aromatic).

-

13C NMR : 25.8 (CH2Cl), 30.2 (NCH2), 44.5 (C-Cl), 113–145 (aromatic carbons).

-

IR : 760 cm⁻¹ (C-Cl stretch), 1500–1600 cm⁻¹ (aromatic C=C).

Table 2: Key Analytical Data

| Technique | Signature Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 4.30 (t, CH2Cl) | Chlorobutyl chain |

| 13C NMR | 44.5 ppm (C-Cl) | Quaternary carbon-chlorine bond |

| IR | 760 cm⁻¹ | C-Cl stretching vibration |

Industrial-Scale Production Considerations

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-chlorobutyl)-1H-benzotriazole?

The synthesis typically involves alkylation of benzotriazole derivatives. For example, in related compounds like 1-(4-chlorobutyl)-1H-indole, 1H-indole reacts with 1-bromo-4-chlorobutane under phase-transfer catalysis (e.g., TBABr) in dry DMF with KOH as a base . Adjusting reaction time, solvent polarity, and stoichiometry of the alkylating agent can optimize yield. Characterization via TLC and NMR is critical to confirm intermediate purity before proceeding to subsequent steps.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are primary methods. For example, in structurally similar benzotriazole derivatives, ¹H NMR signals for NH and CH₂ groups in the chlorobutyl chain appear at δ 5.53–5.75 ppm (NH₂) and δ 3.50–4.20 ppm (alkyl protons), respectively . HRMS with ppm-level accuracy confirms molecular formulas, while IR spectroscopy identifies functional groups like C-Cl (~550–650 cm⁻¹).

Advanced Research Questions

Q. How do reaction conditions influence by-product formation during the synthesis of this compound derivatives?

Variations in HCl concentration during reductive steps (e.g., nitro-group reduction) significantly impact product distribution. For instance, using 18% HCl yields target amino derivatives (94–98%), whereas 36% HCl promotes alkylation by-products via nucleophilic substitution with alcohols . Kinetic studies (time-temperature profiles) and quenching experiments are recommended to isolate intermediates and map competing pathways.

Q. What mechanistic insights explain the formation of azoxy by-products in benzotriazole reduction reactions?

At low HCl concentrations (<9%), incomplete reduction of nitro groups leads to azoxybenzene derivatives via radical coupling. Isotopic labeling (e.g., ¹⁵N) and tandem MS/MS can track nitrogen migration during reduction . Computational studies (DFT) further elucidate regioselectivity, such as preferential attack at the para-position over ortho in trifluoromethyl-substituted aryl groups .

Q. How does ozonolysis degrade this compound in aqueous environments, and what are the transformation products?

Ozonolysis generates dicarbaldehyde derivatives (e.g., 1H-1,2,3-triazole-4,5-dicarbaldehyde) via cleavage of the benzotriazole ring. Q-TOF MS with stable isotope tracers confirms transient hydroxyl radical involvement, while scavengers like tert-butanol suppress secondary oxidation . Environmental matrices (wastewater) accelerate degradation rates due to dissolved organic matter acting as radical initiators.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar benzotriazole derivatives?

Contradictions arise from tautomerism (e.g., 1H vs. 2H-benzotriazole forms) and dynamic NMR effects. Variable-temperature NMR (VT-NMR) and NOESY experiments differentiate tautomers by tracking proton exchange rates . For ambiguous HRMS peaks, isotopic pattern analysis (e.g., ³⁵Cl/³⁷Cl splitting) and collision-induced dissociation (CID) clarify fragmentation pathways .

Methodological Recommendations

- Synthetic Optimization: Use Design of Experiments (DoE) to model solvent/base interactions and minimize alkylation side reactions .

- Data Validation: Cross-reference NMR assignments with X-ray crystallography (if crystals are obtainable) for absolute configuration certainty .

- Environmental Stability: Combine LC-QTOF with toxicity assays (e.g., Daphnia magna) to assess ecological risks of ozonolysis by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.